Molecular Weight and Spacer Length: Intermediate PEG1+Propionylamido Architecture Provides a Balanced Conjugation Reach
The molecular weight of Mal-propionylamido-PEG1-NHS acetate is 367.31 g/mol, positioned between the shorter Mal-PEG1-NHS ester (310.26 g/mol) and the longer Mal-amido-PEG1-C2-NHS ester (381.34 g/mol) . This intermediate spacer length, comprising a single PEG unit plus a propionylamido extension, offers a distinct steric profile compared to both zero-length crosslinkers such as SMCC (334.33 g/mol) and extended PEG homologs such as Mal-PEG2-NHS (340.28 g/mol) . The additional ~57 Da contributed by the propionylamido and acetate groups relative to the base Mal-PEG1-NHS ester provides a defined, tunable distance between conjugated biomolecules without introducing the flexibility of longer PEG chains.
| Evidence Dimension | Linker molecular weight (g/mol) |
|---|---|
| Target Compound Data | 367.31 g/mol (C₁₅H₁₇N₃O₈) |
| Comparator Or Baseline | Mal-PEG1-NHS ester: 310.26 g/mol (C₁₃H₁₄N₂O₇); Mal-amido-PEG1-C2-NHS ester: 381.34 g/mol (C₁₆H₁₉N₃O₈); Mal-PEG2-NHS: 340.28 g/mol (C₁₄H₁₆N₂O₈); SMCC: 334.33 g/mol |
| Quantified Difference | Target is 57.05 Da larger than Mal-PEG1-NHS ester; 14.03 Da smaller than Mal-amido-PEG1-C2-NHS ester; 27.03 Da larger than Mal-PEG2-NHS; 32.98 Da larger than SMCC |
| Conditions | Vendor product specifications (BOC Sciences, AxisPharm, PubChem) |
Why This Matters
This intermediate spacer length provides a controlled separation between conjugated moieties, reducing the risk of steric hindrance while maintaining sufficient proximity for functional interactions, a critical factor when optimizing antibody-drug conjugate (ADC) drug-to-antibody ratios and PROTAC ternary complex formation.
- [1] PubChem. Mal-PEG2-NHS (CID 121396858). Accessed April 2026. View Source
